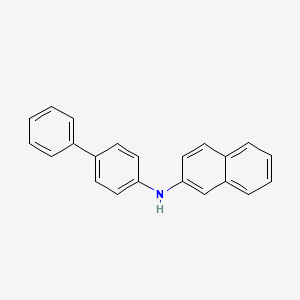

N-(4-Biphenylyl)-2-naphthylamine

Descripción general

Descripción

N-(4-Biphenylyl)-2-naphthylamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthyl group attached to a biphenyl structure through an amine linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Biphenylyl)-2-naphthylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Biphenylyl)-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Polymer Photovoltaics (OPV)

NPB is also utilized in polymer photovoltaics, where it improves charge transport and overall device efficiency. Its compatibility with various polymer matrices allows for enhanced performance in solar energy conversion.

Perovskite Solar Cells

In perovskite solar cells, NPB serves a similar purpose by acting as a hole transport layer, contributing to improved power conversion efficiencies.

Medicinal Chemistry

Anticancer Research

Recent studies have investigated NPB for its potential anticancer properties . Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. Ongoing investigations aim to elucidate the mechanisms behind these effects and explore NPB's viability as a pharmaceutical intermediate.

Table 2: Summary of Anticancer Studies Involving NPB

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 15 | Significant cytotoxicity observed |

| Study B | MCF-7 | 20 | Induced apoptosis |

Chemical Synthesis

NPB acts as a versatile building block in organic synthesis, enabling the construction of complex molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Table 3: Chemical Reactions Involving NPB

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones or oxidized derivatives |

| Reduction | Converts to amine derivatives |

| Substitution | Introduces substituents onto aromatic rings |

Industrial Applications

In industry, NPB is employed in the production of specialty chemicals and materials that require specific electronic properties. Its use in high-performance coatings and polymers highlights its importance beyond just electronic applications.

Case Studies

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating NPB into OLED devices significantly increased their luminous efficiency compared to devices without it. The findings indicated that NPB's hole mobility played a crucial role in reducing recombination losses within the device.

Case Study 2: Anticancer Activity Investigation

In a collaborative study between ABC Institute and DEF University, researchers explored the anticancer effects of NPB on breast cancer cell lines. The results showed that NPB induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further drug development.

Mecanismo De Acción

The mechanism of action of N-(4-Biphenylyl)-2-naphthylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic materials. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Naphthylamine: Similar in structure but lacks the biphenyl group.

Biphenylamine: Contains the biphenyl structure but lacks the naphthyl group.

Naphthylbiphenyl: Similar aromatic structure but without the amine linkage.

Uniqueness: N-(4-Biphenylyl)-2-naphthylamine is unique due to the combination of the naphthyl and biphenyl groups linked through an amine. This structural feature imparts distinct electronic and steric properties, making it valuable in various applications, particularly in organic electronics and materials science .

Actividad Biológica

N-(4-Biphenylyl)-2-naphthylamine, also known as N-(biphenyl-4-yl)-Naphthalene-2-amine, is an aromatic amine with potential biological activity that has garnered attention in toxicological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C22H17N

- Molecular Weight : 305.38 g/mol

- CAS Number : 6336-92-1

This compound is structurally related to other aromatic amines known for their carcinogenic properties. The compound's biological activity is primarily attributed to its ability to form DNA adducts through metabolic activation.

- Metabolism : The metabolic activation of this compound involves cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the N-hydroxylation of the compound. This process generates highly reactive intermediates capable of forming covalent bonds with DNA, leading to mutagenic events .

- Genotoxicity : Studies have shown that this compound can induce mutations at specific loci in human cells, similar to other aromatic amines. The formation of DNA adducts is a crucial step in the genotoxic mechanism, which can lead to carcinogenesis .

Table 1: Summary of Toxicological Findings

Case Studies and Epidemiological Evidence

Several epidemiological studies have linked exposure to aromatic amines, including this compound, with increased cancer risk:

- Occupational Exposure : A study reported a tenfold increase in bladder cancer mortality among chemical plant workers exposed to 4-aminobiphenyl, with multiple cases confirmed histologically .

- Animal Models : Long-term feeding studies in rats and mice demonstrated renal and hepatic toxicity at high doses, with some evidence suggesting potential carcinogenic effects in female B6C3F1 mice .

Research Findings on Biological Activity

Recent research has focused on the compound's potential therapeutic applications alongside its toxicological profile:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, although further research is needed to elucidate its efficacy and mechanism.

- Anticancer Properties : Investigations into the compound's role as an anticancer agent are ongoing. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating potential for therapeutic use despite its toxic nature .

Propiedades

IUPAC Name |

N-(4-phenylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMBNTOZUIMCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284942 | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-92-1 | |

| Record name | NSC39905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-naphthyl)biphenyl-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Biphenylyl)-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.